2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one
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Overview
Description
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidinone core substituted with a cyclopentylsulfanyl group and a 2,6-difluorophenyl ethyl moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized via a condensation reaction between a suitable β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be introduced through a nucleophilic substitution reaction using a cyclopentylthiol and an appropriate leaving group on the pyrimidinone core.
Attachment of the 2,6-Difluorophenyl Ethyl Moiety: The final step involves the alkylation of the pyrimidinone core with a 2,6-difluorophenyl ethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can be reduced to the corresponding dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties could make it useful in the development of novel materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which 2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one exerts its effects depends on its interaction with specific molecular targets. Potential targets include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentylsulfanyl-6-[1-(2,6-difluorophenyl)ethyl]-5-methylpyrimidin-4(3H)-one: A closely related compound with a methyl group at the 5-position of the pyrimidinone core.
2-(2,6-difluorophenyl)-4-(cyclopentylsulfanyl)pyrimidine: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and chemical properties.
Uniqueness
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one is unique due to the combination of its cyclopentylsulfanyl group and the 2,6-difluorophenyl ethyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
CAS No. |
255898-11-4 |
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Molecular Formula |
C17H18F2N2OS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H18F2N2OS/c1-10(16-12(18)7-4-8-13(16)19)14-9-15(22)21-17(20-14)23-11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H,20,21,22) |
InChI Key |
CHBMGMAGCOPBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)NC(=N1)SC2CCCC2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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